molecular formula C14H17BrN2O B2876004 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide CAS No. 1311948-26-1

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide

Cat. No.: B2876004
CAS No.: 1311948-26-1
M. Wt: 309.207
InChI Key: KJNPOQBEWHJSCX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a cyano group, and a methylbutyl chain, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde, which undergoes a reaction with a suitable amine to form an intermediate.

    Formation of Acetamide: The intermediate is then reacted with acetic anhydride to form the acetamide group.

    Addition of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-fluorophenyl)-N-(1-cyano-3-methylbutyl)acetamide: Similar structure with a fluorine atom instead of bromine.

    2-(4-methylphenyl)-N-(1-cyano-3-methylbutyl)acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c1-10(2)7-13(9-16)17-14(18)8-11-3-5-12(15)6-4-11/h3-6,10,13H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNPOQBEWHJSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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